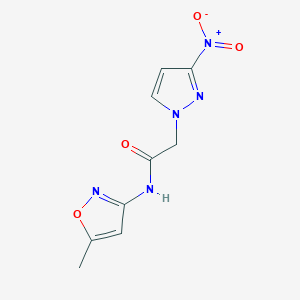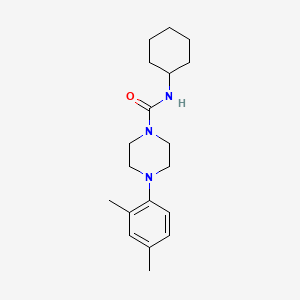![molecular formula C16H15N3O2 B3500730 2-phenyl-5,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,4(2H,6H)-dione](/img/structure/B3500730.png)
2-phenyl-5,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,4(2H,6H)-dione
Vue d'ensemble
Description
Pyrazoloquinoline derivatives are a class of compounds that have been studied for their potential biological activities . They are nitrogen-containing heterocycles, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, has been reported . A common method involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific substituents present on the pyrazoloquinoline core. Some compounds exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
It’s suggested that the compound may combine antiproliferative effects with the induction of cell death .
Biochemical Pathways
The compound appears to affect several biochemical pathways. It has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate the initiator enzyme of apoptotic cascade caspase 9, induce a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduce the expression levels of proliferating cell nuclear antigen (PCNA) .
Result of Action
The compound has been found to display antiproliferative activity against certain cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .
Orientations Futures
Propriétés
IUPAC Name |
2-phenyl-1,5,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-14-11-8-4-5-9-12(11)17-15-13(14)16(21)19(18-15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJBOZGSKPYHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-{5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B3500647.png)

![ethyl 4-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B3500658.png)
![N-(6-{[2-(3,5-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B3500661.png)
![N-({[4-(1,3-benzoxazol-2-yl)benzyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3500664.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-3-nitro-1H-pyrazole](/img/structure/B3500692.png)

![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B3500703.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3500707.png)
![3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B3500732.png)
![N-({[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B3500740.png)
![3-chloro-N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3500746.png)
![3-chloro-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B3500748.png)
